![molecular formula C15H22O4 B606030 Benzyl-PEG2-CH2CO2tBu CAS No. 1309451-06-6](/img/structure/B606030.png)
Benzyl-PEG2-CH2CO2tBu
Overview
Description
Benzyl-PEG2-CH2CO2tBu is a PEG linker containing a benzyl group and a t-butyl protected carbonyl . It has a molecular weight of 266.34 .
Synthesis Analysis
The synthesis of Benzyl-PEG2-CH2CO2tBu involves the reaction of the carboxylic acid with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds .Molecular Structure Analysis
The molecular formula of Benzyl-PEG2-CH2CO2tBu is C15H22O4 . The InChI code is 1S/C15H22O4/c1-15(2,3)19-14(16)12-18-10-9-17-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 .Chemical Reactions Analysis
The benzyl and t-Butyl group in Benzyl-PEG2-CH2CO2tBu can be removed under acidic conditions . This allows for further chemical reactions to occur with the molecule.Physical And Chemical Properties Analysis
Benzyl-PEG2-CH2CO2tBu has a molecular weight of 266.34 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Bioconjugation
Benzyl-PEG2-CH2CO2tBu: is frequently utilized in bioconjugation processes. The compound’s structure, which includes a benzyl group and a t-butyl protected carboxylic acid , allows for the attachment of various biomolecules . This is particularly useful in creating targeted drug delivery systems where the PEG chain enhances solubility and biocompatibility.
Drug Delivery Systems
The inclusion of the PEG2 chain in Benzyl-PEG2-CH2CO2tBu improves water solubility and biocompatibility, making it a valuable component for drug delivery systems . It can be used to modify pharmacokinetic properties of therapeutic agents, thereby improving their efficacy and safety profiles.
Material Science Applications
In material science, Benzyl-PEG2-CH2CO2tBu contributes to the synthesis of new materials with enhanced properties. Its ability to act as a linker that introduces a reactive carboxylic acid group can be exploited to create novel polymers and coatings with specific functionalities .
Proteomics Research
This compound is also a biochemical used in proteomics research. It can be involved in the preparation of samples or in the modification of proteins to study their structure, function, and interactions .
Biomaterial Synthesis
Benzyl-PEG2-CH2CO2tBu plays a role in biomaterial synthesis. The PEG linker’s water-solubilizing and biocompatible properties are crucial for developing biomaterials that can interact with biological systems without eliciting adverse reactions .
Chemical Modifications
The benzyl group in Benzyl-PEG2-CH2CO2tBu allows for additional chemical modifications. This flexibility is essential for researchers looking to synthesize compounds with specific attributes or for those who are conducting mechanistic studies in chemical reactions .
Mechanism of Action
Target of Action
Benzyl-PEG2-CH2CO2tBu is a PEG linker . The primary targets of this compound are primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
The carboxylic acid of Benzyl-PEG2-CH2CO2tBu can react with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds . This interaction allows the compound to bind to its targets and exert its effects.
Biochemical Pathways
The formation of stable amide bonds can influence various biochemical processes, particularly those involving proteins and amine-modified oligonucleotides .
Pharmacokinetics
It’s known that the hydrophilic peg linkers increase the water solubility of the compound in aqueous media . This property can potentially enhance the bioavailability of the compound.
Result of Action
The result of Benzyl-PEG2-CH2CO2tBu’s action is the formation of stable amide bonds with primary amines . This can lead to changes in the structure and function of the target molecules, influencing various cellular processes.
Action Environment
The action of Benzyl-PEG2-CH2CO2tBu can be influenced by various environmental factors. For instance, both the benzyl and t-butyl groups can be removed under acidic conditions . This suggests that the pH of the environment can affect the compound’s action, efficacy, and stability.
properties
IUPAC Name |
tert-butyl 2-(2-phenylmethoxyethoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-15(2,3)19-14(16)12-18-10-9-17-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDIGIWTGHNVCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-PEG2-CH2CO2tBu |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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